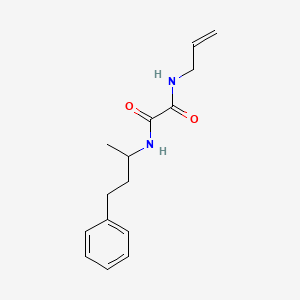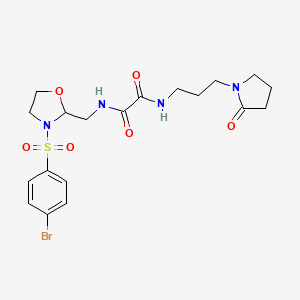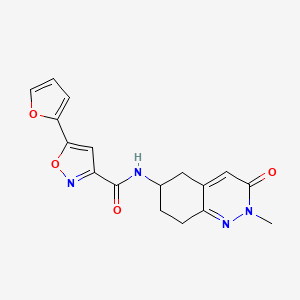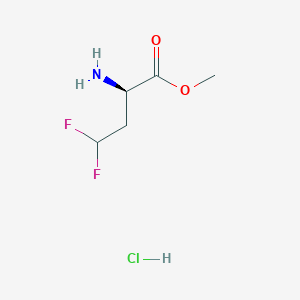
N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
科学的研究の応用
Antiproliferative Activities
Research has demonstrated the antiproliferative potential of pyrazole-sulfonamide derivatives against various cancer cell lines. For instance, studies have shown that these compounds exhibit selective effects against rat brain tumor cells (C6) and have broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Samet Mert et al., 2014). This suggests that modifications to the pyrazole-sulfonamide structure, such as those found in "N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide," could enhance antiproliferative activities.
Cytotoxic Activities
Compounds related to "this compound" have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their cytotoxicity against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2. The study revealed that certain compounds exhibit significant cytotoxic activities, suggesting potential therapeutic applications (Ashraf S. Hassan et al., 2015).
Biological Activities
Several studies have explored the biological activities of pyrazole-4-carboxamide derivatives and related structures. For instance, the synthesis and biological evaluation of N-heterocyclic substituted fluoro-benzothiazole sulphonamido analogs have shown promise as potential therapeutic agents due to their in vitro antidiabetic properties (S. T. et al., 2022). Additionally, derivatives of pyrazole-3,4-dicarboxamide bearing sulfonamide moiety have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in treating conditions related to enzyme dysfunction (Samet Mert et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-fluorobenzylamine with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of p-toluenesulfonyl chloride and subsequent reduction of the resulting sulfonamide. The final product is obtained by coupling the resulting amine with N-(p-tolyl)isocyanate.", "Starting Materials": [ "4-fluorobenzylamine", "3-methyl-1H-pyrazole-4-carboxylic acid", "p-toluenesulfonyl chloride", "sodium borohydride", "N-(p-tolyl)isocyanate" ], "Reaction": [ "4-fluorobenzylamine is reacted with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "The resulting amide is then treated with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.", "The sulfonamide is then reduced using sodium borohydride to form the corresponding amine.", "The resulting amine is then coupled with N-(p-tolyl)isocyanate in the presence of a base such as triethylamine to form the final product, N-(4-fluorobenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide." ] } | |
CAS番号 |
1322789-50-3 |
分子式 |
C19H19FN4O3S |
分子量 |
402.44 |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN4O3S/c1-12-3-9-16(10-4-12)24-28(26,27)19-17(13(2)22-23-19)18(25)21-11-14-5-7-15(20)8-6-14/h3-10,24H,11H2,1-2H3,(H,21,25)(H,22,23) |
InChIキー |
WSRMKUCDLUFMEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)F)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2404054.png)

![8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2404057.png)
![5-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)

![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)



![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide](/img/structure/B2404074.png)
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)